![molecular formula C18H31NO B14200083 2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol CAS No. 922724-48-9](/img/structure/B14200083.png)
2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants and fuels. The compound’s structure features two tert-butyl groups and a methylamino propyl group attached to a phenol ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of an aluminum phenoxide catalyst . The reaction conditions include heating the mixture to a specific temperature to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The final product is typically purified through distillation and recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl groups can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like aluminum chloride are often employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells and materials from oxidative damage. The phenolic group donates hydrogen atoms to neutralize free radicals, while the tert-butyl groups provide steric hindrance, enhancing the compound’s stability .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in the stabilization of polymers and other materials.
Uniqueness
2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol is unique due to the presence of the methylamino propyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural difference allows it to be used in a broader range of applications, particularly in biological and medical research .
Propiedades
Número CAS |
922724-48-9 |
|---|---|
Fórmula molecular |
C18H31NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[3-(methylamino)propyl]phenol |
InChI |
InChI=1S/C18H31NO/c1-17(2,3)14-11-13(9-8-10-19-7)12-15(16(14)20)18(4,5)6/h11-12,19-20H,8-10H2,1-7H3 |
Clave InChI |
AFUPKQNRVJRTHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
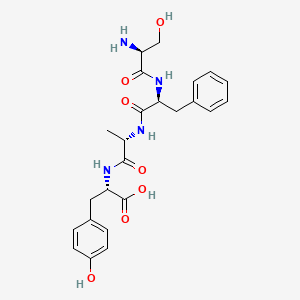
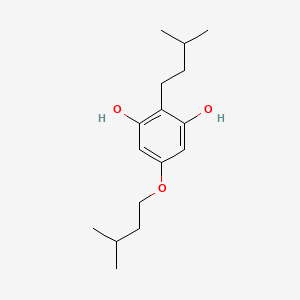
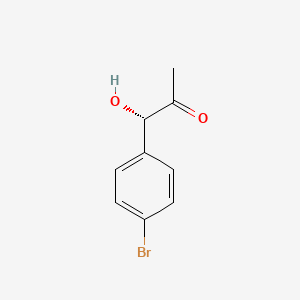
stannane](/img/structure/B14200014.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
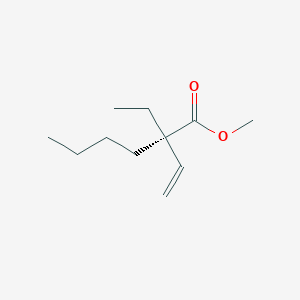
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
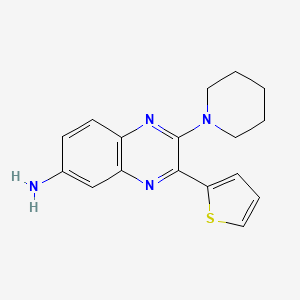
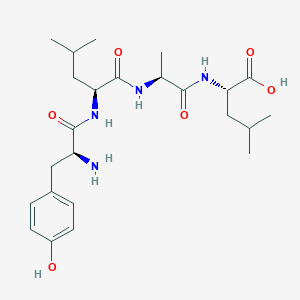
![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
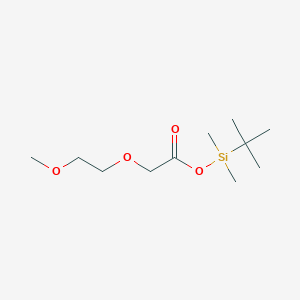
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
